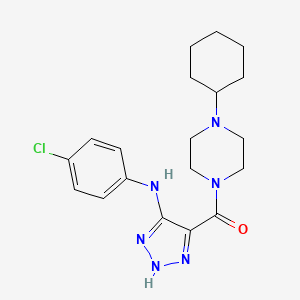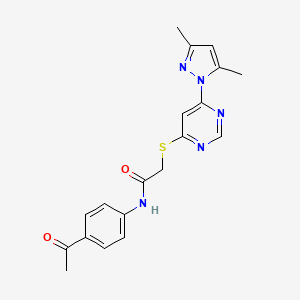
N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for Imaging
Research on pyrazolo[1,5-a]pyrimidineacetamides, a structurally related class, has shown significant promise in the development of selective ligands for the translocator protein (18 kDa), which plays a crucial role in neuroinflammation and is an early biomarker for various neurodegenerative diseases. This includes the synthesis of derivatives like DPA-714, which incorporates a fluorine atom allowing for the labeling with fluorine-18, facilitating in vivo imaging with positron emission tomography (PET) (Dollé et al., 2008). These advancements underscore the importance of heterocyclic compounds in the development of diagnostic tools for neurodegenerative diseases.
Anticonvulsant Agents
The synthesis of thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for potential anticonvulsant applications. These compounds have been evaluated using the pentylenetetrazole-induced seizure model in rats, showing moderate anticonvulsant activity and highlighting the therapeutic potential of pyrimidine derivatives in epilepsy treatment (Severina et al., 2020).
Antimicrobial and Anti-inflammatory Activities
The synthesis of new heterocyclic compounds incorporating antipyrine moiety has been reported, with some compounds demonstrating significant antimicrobial and anti-inflammatory activities. These activities highlight the chemical versatility and biological relevance of pyrazolyl and pyrimidinyl derivatives in developing new therapeutic agents (Bondock et al., 2008).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-8-13(2)24(23-12)17-9-19(21-11-20-17)27-10-18(26)22-16-6-4-15(5-7-16)14(3)25/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVSGJGUBAQZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
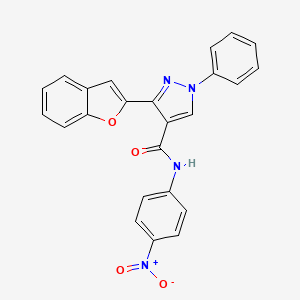
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
![N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2733771.png)
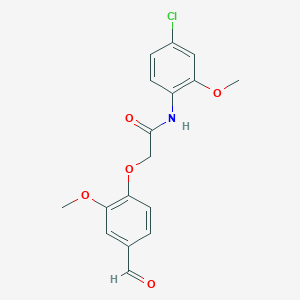
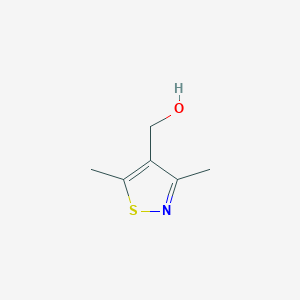
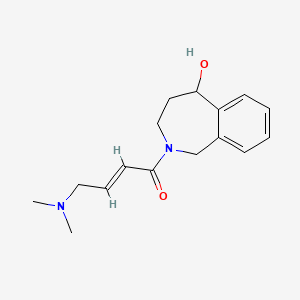
![(2Z)-N-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B2733777.png)
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
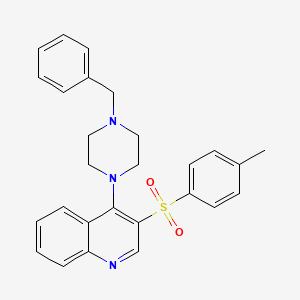

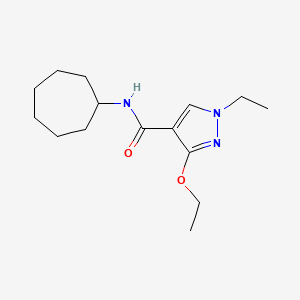
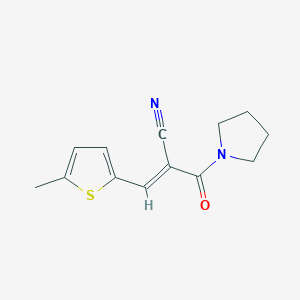
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2733788.png)
